4-Vinylbenzyl acetate
Overview
Description
4-Vinylbenzyl acetate is an organic compound with the chemical formula C₁₁H₁₂O₂. It is a colorless to yellowish liquid with a distinctive aroma. This compound exhibits good hydrophobicity and solubility in many common organic solvents. It is known for its lower volatility and higher oil solubility, making it a valuable material in various industrial applications .
Mechanism of Action
Target of Action
4-Vinylbenzyl acetate is primarily used in the polymer industry as a raw material for cross-linking agents, surfactants, and adhesives . It is also used in the synthesis of polymer coatings, adhesives, resins, inks, plastics, and surface lubricants .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization of this compound (VBA) to create a polymer backbone (polyCTA) containing chain transfer agent (CTA) pendent groups .
Biochemical Pathways
The compound is involved in the RAFT polymerization pathway. This process involves the transfer of a 4-vinylbenzyl group to the 5′-cap typical of eukaryotic mRNAs . The 4-vinylbenzyl group enables mRNA labeling using the inverse electron-demand Diels–Alder reaction .
Pharmacokinetics
It has a density of 1.051 g/cm3 at 25 °C, a boiling point of 125°C/12mmHg, and a refractive index of 1.535-1.538 . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of well-defined cylindrical polymer brushes (CPBs) with polystyrene side chains . These CPBs can be further modified to build complex architectures .
Preparation Methods
4-Vinylbenzyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with 4-styrene vinyl methanol. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the use of 4-vinylbenzyl chloride and sodium acetate, which also yields high purity this compound . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Vinylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted benzyl acetates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Vinylbenzyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: In biological research, it serves as a building block for synthesizing bioactive compounds and studying their interactions with biological systems.
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.
Comparison with Similar Compounds
4-Vinylbenzyl acetate can be compared with similar compounds such as:
4-Vinylbenzyl chloride: This compound is similar in structure but contains a chloride group instead of an acetate group. It is also used in polymerization reactions but has different reactivity and solubility properties.
4-Vinylphenyl acetate: This compound has a similar acetate group but differs in the position of the vinyl group on the benzene ring.
The uniqueness of this compound lies in its combination of the vinyl and acetate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(4-ethenylphenyl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIKPUSDAWATBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370611 | |
Record name | 4-VINYLBENZYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-12-7 | |
Record name | Benzenemethanol, 4-ethenyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-VINYLBENZYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Vinylbenzyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Vinylbenzyl acetate be used to create structured materials?
A1: Yes, this compound can be used as a building block for creating structured materials. Research has shown that crosslinked poly(this compound) (PVBA) nanoparticles, synthesized through miniemulsion polymerization, can self-assemble into spoke-like patterns upon evaporation of their colloidal aqueous dispersion on solid substrates. [] This self-assembly process offers a cheap and robust method for creating highly structured materials without the need for further purification. []
Q2: What makes this compound a versatile building block for polymer synthesis?
A2: this compound's versatility stems from its ability to act as a precursor for synthesizing well-defined polymers with controlled architectures. For example, it can be polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization to create a polymer backbone containing chain transfer agent (CTA) pendent groups. [] These CTA groups can be further modified to introduce various functional groups, enabling the synthesis of complex polymer architectures like cylindrical polymer brushes. [] This "CTA-shuttled" approach, utilizing this compound as a starting point, offers significant control over polymer structure and functionality, making it a valuable tool in material science. []
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